N-Allyloxycarbonyl Moxifloxacin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibiofilm Combinatory Strategy

N-Allyloxycarbonyl Moxifloxacin has been used in the development of moxifloxacin-loaded nanosystems to target and eradicate mature S. aureus biofilms . The nanosystems were functionalized with d-amino acids (d-Phenylalanine, d-Proline, and d-Tyrosine) covalently linked to poly (ethylene glycol) (PEG) . This strategy showed a significant reduction of both S. aureus biofilm viability and biomass .

Antibacterial Activities

N-Allyloxycarbonyl Moxifloxacin has been loaded into nanocarriers to enhance its antibacterial activities . The drug-loaded nanocarriers showed potent antibacterial activities against Gram-negative (Serratia marcescens, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella enterica) and Gram-positive (methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus cereus) bacteria .

Enhanced Development of Existing Antimicrobials

N-Allyloxycarbonyl Moxifloxacin has been used in nanomedicine for the enhanced development of existing antimicrobials . The drug-loaded nanocarriers showed enhanced bactericidal effects against multiple-drug-resistant bacteria compared with drugs alone, without affecting human cells .

Agricultural and Vector Mosquito Management

N-Allyloxycarbonyl Moxifloxacin has been isolated from A. fastidiosa and used as an alternative for agricultural and vector mosquito management practice to reduce the deleterious effects of commercial pesticides or insecticides .

Mécanisme D'action

Target of Action

N-Allyloxycarbonyl Moxifloxacin, a derivative of Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . Moxifloxacin has been found to have a higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

The mode of action of N-Allyloxycarbonyl Moxifloxacin involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by N-Allyloxycarbonyl Moxifloxacin are those involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, transcription, and repair . This disruption leads to the destabilization of the bacterial cell and ultimately results in cell death .

Pharmacokinetics

The pharmacokinetics of Moxifloxacin involve absorption, distribution, metabolism, and excretion (ADME). Moxifloxacin is metabolized in the liver, with about 52% of the dose undergoing hepatic metabolism . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolized Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . The elimination half-life of Moxifloxacin is approximately 12-16 hours .

Result of Action

The result of N-Allyloxycarbonyl Moxifloxacin’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA synthesis, the compound disrupts critical cellular processes, leading to bacterial cell death . This makes it effective in treating various bacterial infections .

Action Environment

The efficacy of N-Allyloxycarbonyl Moxifloxacin can be influenced by various environmental factors. For instance, the presence of biofilms can reduce the efficacy of Moxifloxacin . When combined with other agents such as n-acetyl-l-cysteine (nac), the antibiofilm efficacy of moxifloxacin can be significantly enhanced . This suggests that the action, efficacy, and stability of N-Allyloxycarbonyl Moxifloxacin can be influenced by the specific environmental context in which it is used .

Safety and Hazards

Orientations Futures

While specific future directions for N-Allyloxycarbonyl Moxifloxacin are not detailed in the search results, there are studies on the development of moxifloxacin-loaded nanosystems for improved antibacterial activity . This suggests that the development of novel delivery systems could be a potential future direction for N-Allyloxycarbonyl Moxifloxacin.

Propriétés

IUPAC Name |

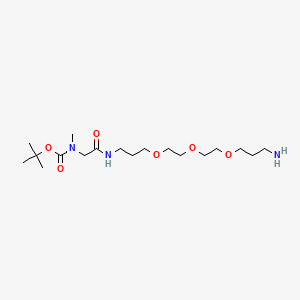

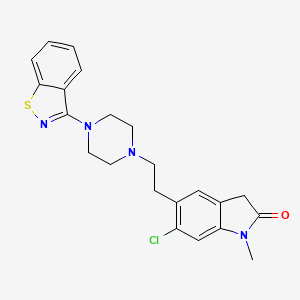

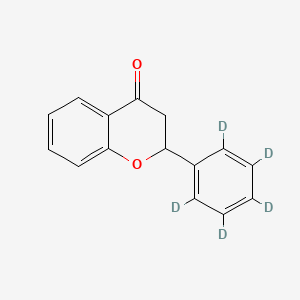

7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32)/t14-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKXWGXSJEFGB-IFXJQAMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyloxycarbonyl Moxifloxacin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)